molecular formula C9H11N3O2 B11821215 4-amino-N-(2-aminoacetyl)benzamide

4-amino-N-(2-aminoacetyl)benzamide

Cat. No.: B11821215
M. Wt: 193.20 g/mol
InChI Key: XKTYMJWMCNRXCN-UHFFFAOYSA-N
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Description

4-amino-N-(2-aminoacetyl)benzamide is a chemical compound with the molecular formula C9H11N3O2. It is also known by other names such as 2-[(4-aminophenyl)formamido]acetamide and Benzamide, 4-amino-N-(2-amino-2-oxoethyl)-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-aminoacetyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green solid acid catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-aminoacetyl)benzamide undergoes various chemical reactions including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-amino-N-(2-aminoacetyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(2-aminoacetyl)benzamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-amino-N-(2-aminoacetyl)benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-amino-N-(2-aminoacetyl)benzamide

InChI

InChI=1S/C9H11N3O2/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5,10-11H2,(H,12,13,14)

InChI Key

XKTYMJWMCNRXCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)CN)N

Origin of Product

United States

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